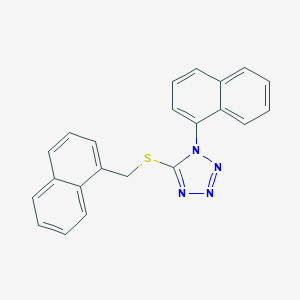

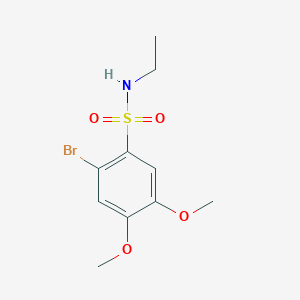

![molecular formula C26H19NO3S B299731 N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B299731.png)

N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide, commonly known as TXA127, is a peptide drug that has gained significant attention in the field of scientific research. It is a derivative of the naturally occurring peptide hormone, Thymosin β4, and has been studied extensively for its therapeutic potential in various medical conditions.

Mécanisme D'action

TXA127 exerts its biological activity through the activation of the endothelial progenitor cells (EPCs) and the induction of angiogenesis. EPCs are a type of stem cell that has the ability to differentiate into endothelial cells, which form the inner lining of blood vessels. TXA127 promotes the mobilization of EPCs from the bone marrow to the site of injury or inflammation, where they differentiate into endothelial cells and promote the formation of new blood vessels. This process is crucial for tissue repair and regeneration.

Biochemical and Physiological Effects:

TXA127 has been shown to have several biochemical and physiological effects, including the promotion of angiogenesis, the inhibition of inflammation and fibrosis, and the enhancement of tissue repair and regeneration. It has also been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction.

Avantages Et Limitations Des Expériences En Laboratoire

TXA127 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its biological activity is highly dependent on its purity, and any impurities can significantly affect its therapeutic potential. Moreover, the optimal dosage and administration route of TXA127 for different medical conditions are still under investigation.

Orientations Futures

For research on TXA127 include the identification of its optimal dosage and administration route for different medical conditions, the development of novel formulations for improved delivery, and the investigation of its potential for combination therapy with other drugs. Moreover, the molecular mechanisms underlying the biological activity of TXA127 are still not fully understood, and further research is needed to elucidate its mode of action.

Méthodes De Synthèse

TXA127 is synthesized through a solid-phase peptide synthesis method, where the amino acid residues are sequentially added to a resin-bound peptide chain. The final product is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC). The purity of the synthesized TXA127 is crucial for its biological activity and therapeutic potential.

Applications De Recherche Scientifique

TXA127 has been studied for its therapeutic potential in various medical conditions, including cardiovascular diseases, neurological disorders, and wound healing. It has been shown to have anti-inflammatory, anti-fibrotic, and pro-angiogenic properties, which make it a promising candidate for the treatment of these conditions.

Propriétés

Nom du produit |

N-[4-(2-thienylcarbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |

|---|---|

Formule moléculaire |

C26H19NO3S |

Poids moléculaire |

425.5 g/mol |

Nom IUPAC |

N-[4-(thiophene-2-carbonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide |

InChI |

InChI=1S/C26H19NO3S/c28-25(27-18-13-11-17(12-14-18)26(29)24-10-5-15-31-24)16-21-19-6-1-3-8-22(19)30-23-9-4-2-7-20(21)23/h1-15,21H,16H2,(H,27,28) |

Clé InChI |

WWPBSFWJPSQEAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NC4=CC=C(C=C4)C(=O)C5=CC=CS5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)

![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)

![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![4-tert-butyl-N-{2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B299664.png)

![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)

![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)